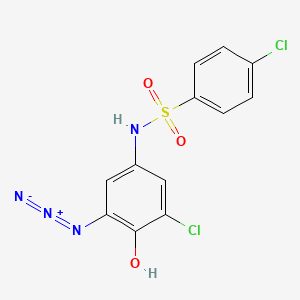![molecular formula C18H32O3Si B14193869 Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate CAS No. 917745-85-8](/img/structure/B14193869.png)
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is a specialized organic compound characterized by its unique structure, which includes an ethyl ester group, a ketone, and a silyl-protected alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of ethyl acetoacetate with a silyl-protected alkyne under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl-protected alkyne can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted alkynes or alkenes.
Scientific Research Applications
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In substitution reactions, the silyl-protected alkyne can be activated by a base, allowing nucleophiles to attack and replace the silyl group.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Another compound with a similar ester and ketone structure but different substituents.
Ethyl 3-oxo-4-tri(propan-2-yl)silyloxybutanoate: Similar silyl-protected compound with a different carbon backbone.
Uniqueness
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is unique due to its combination of an ethyl ester, a ketone, and a silyl-protected alkyne. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
917745-85-8 |
|---|---|
Molecular Formula |
C18H32O3Si |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl 3-oxo-7-tri(propan-2-yl)silylhept-6-ynoate |
InChI |
InChI=1S/C18H32O3Si/c1-8-21-18(20)13-17(19)11-9-10-12-22(14(2)3,15(4)5)16(6)7/h14-16H,8-9,11,13H2,1-7H3 |
InChI Key |
WQZMMCHRWLMWEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCC#C[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
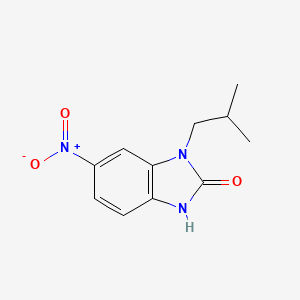
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
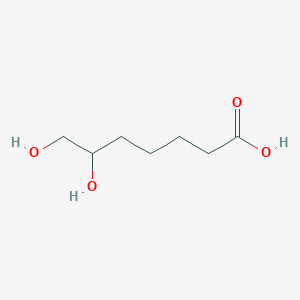
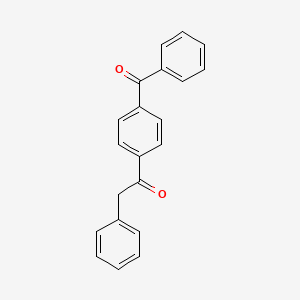
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
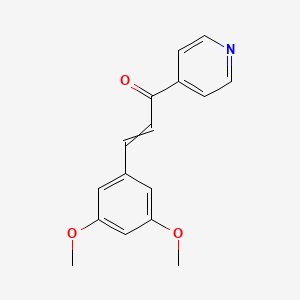
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
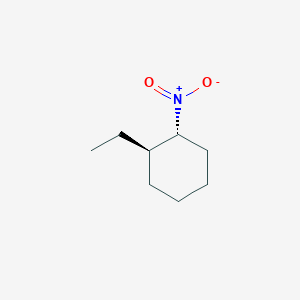
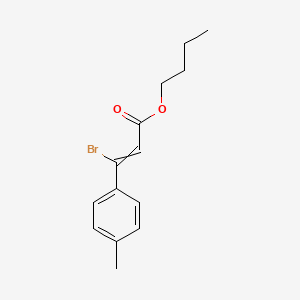
![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)
